(2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid
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Overview
Description
(2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a methoxy group, making it a versatile intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the tert-Butoxycarbonyl Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
Final Coupling: The final coupling step involves the reaction of the pyrrolidine derivative with a suitable carboxylic acid derivative under coupling conditions, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-hydroxy-2-methylpropanoic acid
- (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-ethoxy-2-methylpropanoic acid
- (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methyl-2-methylpropanoic acid
Uniqueness
The uniqueness of (2S,3S)-3-((S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid lies in its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C14H25NO5 |
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Molecular Weight |
287.35 g/mol |
IUPAC Name |
(2S,3S)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)/t9-,10-,11-/m0/s1 |
InChI Key |
LNEHHTWYEBGHBY-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O |
Origin of Product |
United States |
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